molecular formula C20H17N5O2 B2749110 2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile CAS No. 2380085-49-2

2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile

Cat. No.: B2749110
CAS No.: 2380085-49-2
M. Wt: 359.389
InChI Key: VBBWQIIENRVVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibition

2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile and its analogs have been studied for their potential in inhibiting Src kinase activity. This enzyme is implicated in various cellular processes, including cell growth and differentiation. One compound, identified as 31a, exhibited significant inhibitory activity with an IC50 of 1.2 nM in the Src enzymatic assay. It also showed selectivity for Src over non-Src family kinases and effectively inhibited tumor growth in xenograft models, suggesting its potential in cancer treatment (Boschelli et al., 2001).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to this compound, have been explored for their corrosion inhibition properties. Computational studies have indicated that these compounds can effectively inhibit the corrosion of iron. The binding energies on Fe (110) surface and their correlation with experimental inhibition efficiency results suggest their potential use in protecting metals against corrosion (Erdoğan et al., 2017).

Antibacterial Properties

New quinoline-3-carbonitrile derivatives have shown promising antibacterial activity. These compounds, synthesized through a one-pot multicomponent reaction, displayed significant activity against both Gram-positive and Gram-negative bacterial strains. Their interaction with DNA gyrase, the target enzyme for quinoline class of antibiotics, reveals a probable mechanism of action. This suggests their potential as scaffolds for developing broad-spectrum antibacterial agents (Khan et al., 2019).

Properties

IUPAC Name

2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-19-11-15(6-7-22-19)25-9-8-24(13-20(25)26)18-10-14(12-21)16-4-2-3-5-17(16)23-18/h2-7,10-11H,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBWQIIENRVVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.